Methyl(acetoxymethyl)nitrosamine

Overview

Description

Methyl(acetoxymethyl)nitrosamine (DMN-OAc) is a chemically synthesized compound tested for its toxicity and carcinogenicity. It was developed to test the hypothesis that alpha-hydroxylation is essential for the metabolic activation of dimethylnitrosamine (DMN) to a reactive, proximate carcinogen. Its synthesis and testing have provided insights into the mechanisms of nitrosamine-induced carcinogenesis (Joshi et al., 1977).

Synthesis Analysis

DMN-OAc's synthesis aimed to explore the structural requirements for nitrosamine compounds' metabolic activation and carcinogenicity. The compound has been synthesized in studies to evaluate its carcinogenic potential, demonstrating a selective induction of intestinal tumors in rats, highlighting the critical role of specific chemical modifications in nitrosamine carcinogenicity (Braun & Wiessler, 1978).

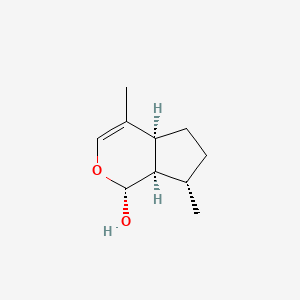

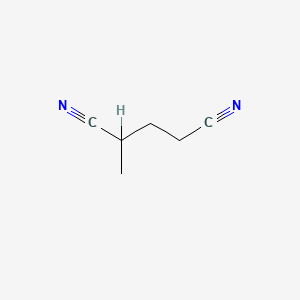

Molecular Structure Analysis

The molecular structure of DMN-OAc plays a crucial role in its biological activity, as modifications at the α-carbon significantly affect its mutagenic and carcinogenic properties. Studies have focused on understanding these structural aspects to elucidate the mechanisms of action of such compounds (Mochizuki et al., 1978).

Chemical Reactions and Properties

DMN-OAc undergoes specific chemical reactions, including hydrolysis and self-radiolysis, leading to its activation and decomposition. These reactions are crucial for understanding the compound's biological effects, including its potent carcinogenicity and the formation of DNA adducts leading to mutations and cancer (Roller et al., 1981).

Physical Properties Analysis

The physical properties of DMN-OAc, such as its stability and hydrolysis rates, are critical for its biological activity and carcinogenic potential. Studies have characterized these properties, revealing that DMN-OAc's stability in biological systems and its interaction with DNA are key factors in its carcinogenicity (Nagel et al., 1987).

Chemical Properties Analysis

The chemical reactivity of DMN-OAc, including its ability to alkylate DNA, is central to its carcinogenic effects. Studies have investigated its mutagenicity and the specific DNA modifications it induces, contributing to our understanding of the molecular basis of nitrosamine-induced carcinogenesis (Weinkam & Plakunov, 1989).

Scientific Research Applications

Interaction with Enzymes : Methyl(acetoxymethyl)nitrosamine acts as a substrate and inhibitor of certain enzymes. It has been found to be a substrate (KM = 10^-2 M) and competitive inhibitor (Ki = 2 x 10^-3 M) of acetylcholinesterase from electric eel, leading to irreversible loss of enzyme activity upon irradiation (Eid et al., 1981).

Carcinogenicity : Studies have shown that this compound can induce various types of tumors. For instance, a single dose in rats induced mesotheliomas and proliferative lesions of the testicular mesothelium (Berman & Rice, 1979). Another study found that it selectively induces intestinal tumors in rats, supporting the hypothesis that alpha-hydroxylation is a key step in its activation as a carcinogen (Joshi et al., 1977).

Local Carcinogenic Effects : In experiments involving Wistar rats with colostomy, this compound induced local carcinogenic effects such as adenomas and adenocarcinomas at the site of colostomy (Doertenbach et al., 1981).

Embryotoxicity and Teratogenic Effects : this compound has demonstrated embryotoxic and teratogenic effects, indicating potential risks during embryonic development (Platzek et al., 2004).

Oncogene Activation : This compound has been shown to activate oncogenes, such as the human c-Ha-ras-1 proto-oncogene, suggesting its role in the initiation of the tumorigenic process (Hirani-Hojatti et al., 1987).

Mutagenicity and Carcinogenicity : Studies have evaluated its mutagenic and carcinogenic properties, showing that it can induce tumors and mutations in various models (Maekawa et al., 2004).

Effects on Different Tissues : Research indicates that this compound can have varied effects on different tissues and organs, including the induction of tumors in the small intestine, lungs, and other organs (Berman et al., 1979).

Mechanism of Action

Target of Action

Methyl(acetoxymethyl)nitrosamine, also known as [methyl(nitroso)amino]methyl acetate, primarily targets DNA . The compound interacts with DNA, leading to the formation of DNA adducts , which are covalent modifications of DNA .

Mode of Action

The compound undergoes metabolic activation by cytochrome P450 enzymes . This results in the formation of an unstable primary nitrosamine, which further decomposes to a diazonium ion , a DNA alkylating agent . This ion can readily react with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The compound is involved in the nitrosamine metabolic pathway . The metabolic activation of the compound leads to the formation of bifunctional crosslinking metabolites . These metabolites can interact with macromolecules in chromatin, potentially forming cyclic structures resistant to enzymic degradation .

Pharmacokinetics (ADME Properties)

It’s known that nitrosamines, in general, can be absorbed and distributed in the body, metabolized (often via cytochrome p450 enzymes), and excreted .

Result of Action

The interaction of this compound with DNA results in DNA damage . The compound has been shown to be more toxic and more effective as a carcinogen than dimethyl-nitrosamine (DMN) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrogen compounds in the environment can contribute to the formation of nitrosamines . Moreover, the compound’s action can be influenced by its concentration in the environment and the presence of other substances .

Safety and Hazards

Future Directions

As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Biochemical Analysis

Biochemical Properties

Methyl(acetoxymethyl)nitrosamine plays a crucial role in biochemical reactions, particularly in the context of its carcinogenic activity. It interacts with various enzymes and proteins, leading to the formation of reactive intermediates that can cause DNA damage. One of the key interactions is with cytochrome P450 enzymes, which catalyze the α-hydroxylation of this compound, leading to the formation of DNA-alkylating agents . These agents can form adducts with DNA, resulting in mutations and potentially leading to cancer.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and carbon-centered radicals . These reactive species can cause significant damage to cellular components, including lipids, proteins, and DNA. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to modulate whole-genome gene expression in colon cells, leading to apoptosis, cell cycle blockage, and DNA repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-alkylating intermediates . These intermediates can form adducts with DNA, causing mutations that can lead to cancer. The compound also undergoes hydrolysis in tissues, forming bifunctional derivatives that can crosslink macromolecules in chromatin . This crosslinking can interfere with normal cellular processes, leading to abnormal cell behavior and tumor formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term studies have shown that repeated exposure to this compound can lead to a high incidence of tumors in various organs, including the intestines, lungs, and nervous system . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce tumors in specific organs, such as the intestines and lungs . At higher doses, it can cause widespread DNA damage and lead to the development of tumors in multiple organs . Toxic or adverse effects, such as significant DNA alkylation and organ-specific carcinogenicity, have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes α-hydroxylation, leading to the formation of DNA-alkylating intermediates that can cause mutations . Additionally, the compound can be hydrolyzed to form bifunctional derivatives that can crosslink macromolecules in chromatin . These metabolic pathways are crucial for the compound’s carcinogenic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins . The compound can be distributed to multiple organs, including the intestines, lungs, and nervous system, where it can induce tumors . The localization and accumulation of the compound in specific tissues can affect its carcinogenic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its activity, as it can influence the compound’s interactions with DNA and other macromolecules.

properties

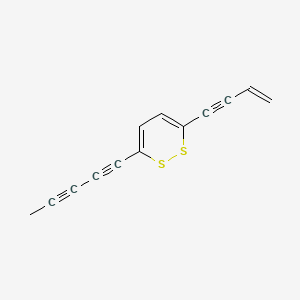

IUPAC Name |

[methyl(nitroso)amino]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXQXRXMGCOVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205386 | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56856-83-8 | |

| Record name | Methanol, 1-(methylnitrosoamino)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56856-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

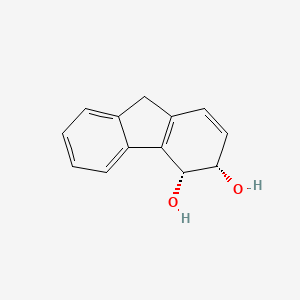

![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)